molecular formula C10H9ClN2 B12959870 2-Chloro-6,7-dimethylquinazoline

2-Chloro-6,7-dimethylquinazoline

Katalognummer: B12959870
Molekulargewicht: 192.64 g/mol
InChI-Schlüssel: ITFVGXIZDYPXDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6,7-dimethylquinazoline is a heterocyclic aromatic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-dimethylquinazoline typically involves the chlorination of 6,7-dimethylquinazoline. One common method includes the reaction of 6,7-dimethylquinazoline with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

6,7-dimethylquinazoline+SOCl2This compound+SO2+HCl\text{6,7-dimethylquinazoline} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 6,7-dimethylquinazoline+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-6,7-dimethylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (MCPBA).

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as H₂O₂ or MCPBA in solvents like acetonitrile (CH₃CN) are employed.

Major Products:

    Substitution: Products include 2-amino-6,7-dimethylquinazoline, 2-thio-6,7-dimethylquinazoline, etc.

    Oxidation: Quinazoline N-oxides are the major products.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6,7-dimethylquinazoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their potential anticancer, antibacterial, and antifungal activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Chloro-6,7-dimethylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression.

Vergleich Mit ähnlichen Verbindungen

  • 2,4-Dichloro-6,7-dimethoxyquinazoline
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline
  • 2-Chloro-4,6,7-trimethoxyquinazoline

Comparison: 2-Chloro-6,7-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Eigenschaften

Molekularformel

C10H9ClN2

Molekulargewicht

192.64 g/mol

IUPAC-Name

2-chloro-6,7-dimethylquinazoline

InChI

InChI=1S/C10H9ClN2/c1-6-3-8-5-12-10(11)13-9(8)4-7(6)2/h3-5H,1-2H3

InChI-Schlüssel

ITFVGXIZDYPXDI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CN=C(N=C2C=C1C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.